8-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
8-Methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group attached to the eighth position of the triazole ring.
Mechanism of Action
Target of Action
Related compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
Triazole compounds, which include [1,2,4]triazolo[4,3-a]pyridine, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . They can bind in the biological system, leading to changes in the function of their targets .
Biochemical Pathways
Related compounds have been shown to inhibit c-met/vegfr-2 kinases , which are involved in several signaling pathways that regulate cell growth, survival, and migration.
Result of Action
Related compounds have shown significant inhibitory activity against cancer cell lines . This suggests that 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine might also exhibit similar effects.
Biochemical Analysis
Biochemical Properties
Triazolopyridine derivatives have been recognized for their interactions with various enzymes, proteins, and other biomolecules . They have been recognized as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .
Cellular Effects
Some triazolopyridine derivatives have shown satisfactory antiproliferative activities against various cancer cell lines . For instance, compound 17l, a triazolopyridine derivative, exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Molecular Mechanism
Some triazolopyridine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases . For example, compound 17l could bind to c-Met and VEGFR-2 protein, which was similar to that of foretinib .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the cyclodehydration of acylated 2-hydrazinopyridines. Another method includes the oxidative cyclization of 2-pyridylhydrazones . For instance, the condensation of aldehydes with 2-hydrazinopyridine in ethanol followed by iodine-induced oxidative cyclization is a notable method .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Iodine in the presence of ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield a variety of substituted triazolopyridines.
Scientific Research Applications
8-Methyl-[1,2,4]triazolo[4,3-a]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties
Comparison with Similar Compounds
8-Methyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
- 1,2,4-Triazolo[4,3-a]quinoxaline
- 1,2,4-Triazolo[4,3-a]pyrazine
- 1,2,4-Triazolo[4,3-a]pyrimidine
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group at the eighth position, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
8-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-10-5-8-9-7(6)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVUEJTVQCEPJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291904 | |
Record name | 8-methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4997-81-3 | |
Record name | NSC79009 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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